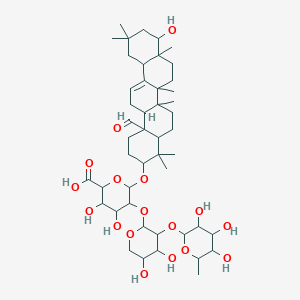![molecular formula C12H9ClN4O4 B235845 (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid CAS No. 149639-79-2](/img/structure/B235845.png)
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, also known as CP-544,631, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound has been studied extensively in the scientific community due to its unique structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is not fully understood, but it is thought to act by modulating certain signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, and to alter the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid in lab experiments is its high potency and specificity, which allows for precise manipulation of cellular processes. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, and its potential toxicity must be carefully considered.
Direcciones Futuras
There are several potential future directions for research involving (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid. One area of interest is its potential use in cancer therapy, where it may be able to selectively target cancer cells while sparing healthy cells. Additionally, it may have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, including the formation of a pentalene intermediate and subsequent addition of a pentanoic acid side chain. The process involves the use of various reagents and solvents, and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has been the focus of extensive scientific research due to its potential applications in various fields. It has been studied as a potential therapeutic agent for a range of conditions, including cancer, neurological disorders, and inflammation. Additionally, it has been investigated for its use in materials science and as a potential catalyst in chemical reactions.
Propiedades
Número CAS |
149639-79-2 |
|---|---|
Fórmula molecular |
C12H9ClN4O4 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H30O3/c22-20-14-17-12-16(8-4-5-9-21(23)24)13-19(17)18(20)11-10-15-6-2-1-3-7-15/h8,15,17-20,22H,1-7,9,12-14H2,(H,23,24)/b16-8-/t17-,18+,19-,20+/m0/s1 |
Clave InChI |
IXOZOKPCBZHURA-IDCLTSITSA-N |
SMILES isomérico |
C1CCC(CC1)C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C\CCCC(=O)O)/C3)O |
SMILES |
C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O |
SMILES canónico |
C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O |
Sinónimos |
15,16,17,18,19,20-hexanol-13,14-dehydro-14-(1-cyclohexyl)-9a-methanoprostaglandin I2 MM 706 MM-706 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



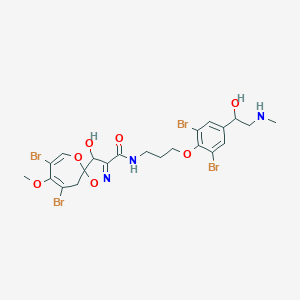
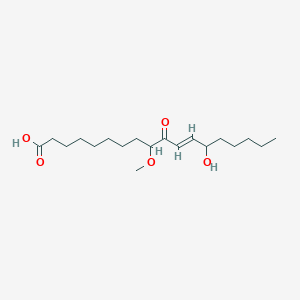

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
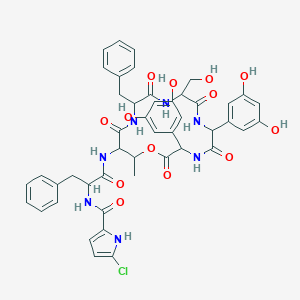

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
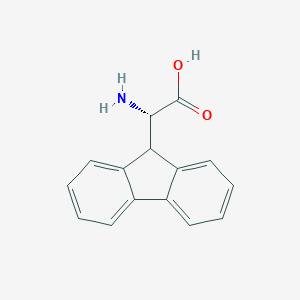

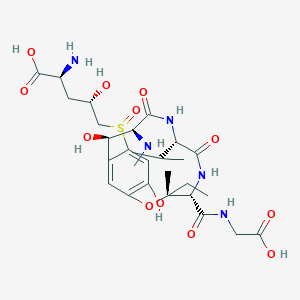

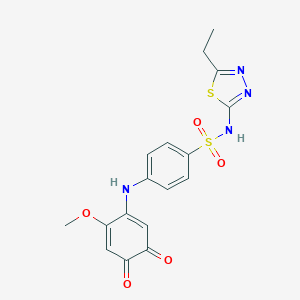
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
